6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14(4)9-7-5-6-8(13-9)10(15)16/h5-7H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIELYHBZXZRKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boc Protection of 6-Aminopyridine-2-Carboxylic Acid
The most straightforward route involves Boc protection of commercially available 6-aminopyridine-2-carboxylic acid. In this method, the amine group is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). A typical procedure dissolves 6-aminopyridine-2-carboxylic acid in tetrahydrofuran (THF), adds Boc₂O (1.2 equivalents), and stirs the mixture at room temperature for 12 hours. The reaction achieves 85–90% yield, with the Boc group selectively shielding the amine without affecting the carboxylic acid.
Table 1: Direct Boc Protection Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | 6-Aminopyridine-2-carboxylic acid |
| Boc Reagent | Di-tert-butyl dicarbonate |
| Solvent | Tetrahydrofuran (THF) |
| Base | Triethylamine |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 85–90% |
Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) isolates the product, with NMR confirming the absence of residual amine protons (δ 6.8–7.2 ppm for pyridine, δ 1.4 ppm for Boc tert-butyl groups).
Multi-Step Synthesis via β-Keto Ester Intermediates
A modular approach adapted from pyrimidine carboxylate syntheses involves constructing the pyridine ring from β-keto esters. Starting with itaconic acid, a five-step sequence yields the target compound:
- Meldrum’s Acid Adduct Formation : Itaconic acid reacts with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) using EDC·HCl and DMAP to form a β-keto ester intermediate.
- Enamine Formation : Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates β-enamino diketones.
- Cyclization : Hydrazine hydrate induces cyclization to form the pyridine core.
- Boc Protection : The amine is protected using Boc₂O under alkaline conditions.
- Oxidation : The 2-position methyl group is oxidized to a carboxylic acid using tert-butyl hydroperoxide (TBHP) and iodine.
Table 2: Multi-Step Synthesis Yields
| Step | Yield | Key Reagents |
|---|---|---|
| Meldrum’s Adduct | 75% | EDC·HCl, DMAP |
| Enamine Formation | 82% | DMF-DMA |
| Cyclization | 68% | Hydrazine hydrate |
| Boc Protection | 90% | Boc₂O, Triethylamine |
| Oxidation | 95% | TBHP, I₂ |
This method’s overall yield is approximately 40%, limited by the cyclization step’s efficiency.
Palladium-Catalyzed Suzuki-Miyaura Coupling
A patent-derived strategy employs Suzuki-Miyaura coupling to assemble the pyridine-benzyl boronic acid intermediate. The process involves:
- MEM Protection : 4-Bromo-2-bromomethylphenol is protected with (2-methoxyethoxy)methyl chloride (MEMCl) in acetonitrile.
- Boronic Acid Synthesis : Reaction with trimethyl borate and magnesium chips forms the benzyl boronic acid.
- Cross-Coupling : Palladium-catalyzed coupling with 2-bromopyridine ([1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride) yields the biphenyl intermediate.
- Oxidation and Deprotection : TBHP/I₂ oxidizes the methyl group to carboxylic acid, followed by MEM deprotection using titanium tetrachloride.
Table 3: Suzuki-Miyaura Coupling Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene |
| Solvent | DMF/H₂O |
| Temperature | 80°C |
| Yield | 99% (oxidation step) |
This method achieves near-quantitative oxidation yields but requires specialized equipment for handling air-sensitive catalysts.
Characterization and Quality Control
Spectroscopic Analysis
Comparative Method Evaluation
Table 4: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Direct Boc Protection | High yield (85–90%), simplicity | Requires expensive Boc reagents |
| Multi-Step Synthesis | Modular, scalable | Low overall yield (40%) |
| Suzuki Coupling | High regioselectivity | Costly catalysts, air-sensitive |
Chemical Reactions Analysis
Types of Reactions
6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the pyridine ring is a key reactive site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Key Structural Features :
- Pyridine backbone : Aromatic heterocycle providing rigidity and electronic properties.
- Carboxylic acid (position 2) : Enhances solubility and enables hydrogen bonding or metal coordination.
- N-Methyl-Boc-protected amino group (position 6): Balances reactivity and stability, enabling controlled deprotection in multi-step syntheses .
Synthesis: The compound can be synthesized via acyl chloride intermediates, as demonstrated in related pyridine carboxamide derivatives. For example, Kadir et al. (2017) synthesized analogous ligands using aminopyridine and acyl chloride precursors in dichloromethane, optimizing nucleophilicity through the acyl chloride method .
Structural Isomers and Positional Methyl Substitution
Compounds with pyridine cores and varying substituent positions exhibit distinct physicochemical and coordination properties. For instance:
- 6-(3-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L1) : Methyl at the ortho position increases steric hindrance, reducing ligand flexibility.
Table 1: Comparison of Pyridine-Based Isomers
Variations in Amino Group Substituents
The amino group’s substituents significantly influence reactivity, solubility, and biological activity:
A. Boc-Protected Amino Group
- Example: 6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid.
- Advantages : The Boc group prevents unwanted side reactions (e.g., oxidation) and allows controlled deprotection under acidic conditions .
- Disadvantages : Increased molecular weight may reduce solubility in polar solvents.
B. Pyridylmethyl Substituents
- Example: 6-[Methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid.
- Properties: The pyridylmethyl group introduces additional coordination sites, making it suitable for metal-ligand complexes.
C. Sulfonyl and Thiolan Substituents
- Example: 6-[Methyl-(4-methylphenyl)sulfonylamino]pyridine-2-carboxylic acid.
- Properties: Sulfonyl groups enhance electron-withdrawing effects, altering acidity and binding affinity. Thiolan substituents (e.g., 6-[methyl(thiolan-3-yl)amino]pyridine-3-carboxylic acid) introduce sulfur-based chirality, relevant for asymmetric synthesis .
Table 2: Amino Group Substituent Impact
Biological Activity
6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a pyridine ring substituted with various functional groups, suggests a diverse range of interactions with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₈N₂O₄
- Molecular Weight : 266.29 g/mol
- CAS Number : 1071866-31-3
The compound's structural features include a methyl group, an isopropyl carbonyl group, and a carboxylic acid, which contribute to its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Reagents : 2-amino-6-methylpyridine and appropriate carboxylating agents.
- Conditions : The reaction is performed in the presence of bases like sodium hydroxide and organic solvents such as acetone to facilitate the formation of the desired product.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cancer cell proliferation.
- Receptor Binding : It can bind to specific receptors, altering their activity and leading to downstream effects on cellular signaling pathways.
Case Studies and Research Findings
- Cytotoxicity in Glioblastoma : A study on pyridine derivatives demonstrated that modifications similar to those in this compound resulted in significant cytotoxicity against glioblastoma cells. Compounds with similar structural motifs showed IC50 values as low as 0.59 µM, indicating strong potential for therapeutic applications in brain tumors .
- Anti-inflammatory Effects : Research on related compounds has shown that they can act as EP4 antagonists, inhibiting prostaglandin E2 (PGE2) signaling pathways. For instance, one compound exhibited an IC50 of 123 nM for inhibiting PGE2-induced TNFα reduction in human blood assays . This suggests that the target compound may possess similar anti-inflammatory properties.
- Pharmacokinetics : The pharmacokinetic profile of related compounds indicates promising absorption and distribution characteristics, which are essential for effective therapeutic use. Studies suggest that compounds with lower molecular polarizability and appropriate lipophilicity can penetrate the blood-brain barrier effectively .
Comparative Analysis
A comparison of this compound with similar compounds highlights its unique properties:
| Compound Name | IC50 (µM) | Mechanism of Action | Notable Features |
|---|---|---|---|
| Compound A | 0.59 | Cytotoxicity | High CNS penetration |
| Compound B | 123 | Anti-inflammatory | EP4 antagonist |
| Target Compound | TBD | TBD | TBD |
Q & A
Q. What synthetic routes are effective for preparing 6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a two-step process:
Core Pyridine Formation : Oxidation of 6-methyl-2-methylpyridine using potassium permanganate (KMnO₄) in aqueous medium at 90–95°C yields 6-methylpyridine-2-carboxylic acid .
Boc Protection : Reacting the amino group with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DMF) under basic conditions (e.g., DMAP or triethylamine) introduces the [(2-methylpropan-2-yl)oxycarbonyl] group .
- Critical Factors :
- Oxidation : Excess KMnO₄ (4.4 equivalents) and prolonged heating (6 hours) improve yield (up to 84% reported for analogous pyridine derivatives) .
- Boc Protection : Anhydrous conditions and stoichiometric base are essential to prevent hydrolysis.
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 90–95°C, 6 hr | 47–84% | |
| Boc Protection | Boc₂O, DMAP, THF, 25°C, 12 hr | ~70–85%* | |
| *Estimated based on analogous Boc-protection reactions. |
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Expect signals for the Boc methyl groups (δ 1.2–1.4 ppm, singlet), pyridine protons (δ 7.0–8.3 ppm, multiplet), and carboxylic acid proton (δ 9.2–10.0 ppm, broad) .
- ¹³C NMR : Key peaks include the Boc carbonyl (δ 155–160 ppm) and pyridine carbons (δ 120–150 ppm) .
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C: ~54.9%, H: ~4.5%, N: ~9.1% for the core pyridine structure) .
- IR Spectroscopy : Confirm carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and Boc carbonyl (~1700 cm⁻¹) .
Advanced Research Questions
Q. How should researchers resolve discrepancies between theoretical and experimental elemental analysis data?
- Methodological Answer : Discrepancies often arise from incomplete purification or residual solvents. For example, a reported deviation of ~0.3% in carbon content (e.g., calculated 54.92% vs. observed 54.67%) may indicate trace impurities .
- Steps :
Repeat recrystallization using a 1:1 ethanol/water mixture.
Conduct thermogravimetric analysis (TGA) to detect solvent residues.
Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
Q. What experimental strategies are recommended to assess the stability of the Boc-protecting group under varying pH conditions?
- Methodological Answer : The Boc group is labile under acidic conditions. To study stability:
- Design :
Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C.
Monitor degradation via HPLC at 254 nm, tracking the disappearance of the Boc peak and emergence of the free amine .
Q. How can researchers design bioactivity assays to evaluate this compound’s interaction with enzymatic targets?
- Methodological Answer : Focus on the compound’s carboxylic acid and Boc-protected amine motifs, which may interact with metalloenzymes or amine-binding pockets.
- Assay Design :
Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) with lysozyme or carbonic anhydrase as model enzymes.
Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity constants.
- Controls : Include unmodified 6-methylpyridine-2-carboxylic acid to isolate the Boc group’s contribution .
Data Contradiction Analysis
Q. How should conflicting NMR assignments for pyridine protons be addressed?
- Case Study : reports pyridine protons at δ 7.4–8.3 ppm for 6-methoxypyridine-2-carboxylic acid, while notes δ 7.0–7.8 ppm for the methyl analogue.
- Resolution :
- Perform 2D NMR (COSY, HSQC) to assign coupling patterns and confirm proton-proton correlations.
- Compare with computational predictions (DFT-based NMR simulations) to validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
